2-Amino-1H-imidazole-4,5-dicarboxylic acid
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Overview
Description
2-Amino-1H-imidazole-4,5-dicarboxylic acid is a chemical compound with the molecular weight of 171.11 . It is also known as 4,5-Imidazoledicarboxylic acid . This compound is used as an intermediate in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities . It is also used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .
Synthesis Analysis
The synthesis of 2-Amino-1H-imidazole-4,5-dicarboxylic acid involves several steps. The compound can be synthesized from benzimidazole by oxidation and ring opening . Another method involves the cyclization of amido-nitriles . The synthesis process is complex and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of 2-Amino-1H-imidazole-4,5-dicarboxylic acid is represented by the linear formula C5H5N3O4 . The InChI code for this compound is 1S/C5H5N3O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,9,10)(H,11,12)(H3,6,7,8) .Scientific Research Applications
Synthesis of Biologically Active Molecules
Imidazole derivatives, including 2-Amino-1H-imidazole-4,5-dicarboxylic acid, are crucial in synthesizing biologically active molecules. They are used to create a wide range of pharmacological agents such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Green Chemistry and Catalysis
The compound plays a significant role in green chemistry and organometallic catalysis. It is used in the synthesis of ionic liquids and N-heterocyclic carbenes (NHCs), which are essential for developing environmentally friendly methods in chemical organic synthesis .
Agriculture and Plant Protection
In the agricultural sector, imidazole derivatives serve as selective plant growth regulators, fungicides, herbicides, and therapeutic agents. Their role is pivotal in protecting crops and enhancing growth, thereby contributing to sustainable agriculture practices .
Material Science
The versatility of imidazole compounds extends to material science, where they are used in the creation of new materials with potential applications in electronics, photonics, and as precursors for conducting polymers .
Synthetic Methodology
Imidazole derivatives are key components in synthetic methodology, particularly in the regiocontrolled synthesis of substituted imidazoles. This process is crucial for constructing functional molecules used in various everyday applications .
Antimicrobial Potential
Specific imidazole derivatives synthesized from 2-Amino-1H-imidazole-4,5-dicarboxylic acid have been evaluated for their antimicrobial potential against pathogens like Staphylococcus aureus and Escherichia coli, showcasing their importance in developing new antimicrobial agents .
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with various biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .
Mode of Action
Imidazole compounds generally interact with their targets through the nitrogen atoms in their five-membered ring structure . The presence of carboxylic acid groups may enhance the compound’s ability to form hydrogen bonds, potentially influencing its interaction with biological targets .
Biochemical Pathways
Imidazole compounds are known to participate in a variety of biochemical processes, including enzyme catalysis and signal transduction .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, permeability, and metabolic stability .
Result of Action
The effects would depend on the specific biological targets and pathways that the compound interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-1H-imidazole-4,5-dicarboxylic acid . For instance, the compound’s ionization state and thus its ability to interact with biological targets can be affected by pH .
properties
IUPAC Name |
2-amino-1H-imidazole-4,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,9,10)(H,11,12)(H3,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPNJHXRZDVQAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)N)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627766 |
Source
|
Record name | 2-Amino-1H-imidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1H-imidazole-4,5-dicarboxylic acid | |
CAS RN |
69579-53-9 |
Source
|
Record name | 2-Amino-1H-imidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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